molecular formula C18H21ClN4O3 B2575677 N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1421584-58-8

N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2575677
CAS No.: 1421584-58-8
M. Wt: 376.84
InChI Key: HGROORGQWKEKNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a piperidine carboxamide scaffold linked to a 1-methyl-6-oxo-1,6-dihydropyridazine group, a structural motif found in compounds known to exhibit potent biological activity . The integration of these pharmacophores makes it a valuable candidate for investigating new therapeutic agents. Compounds containing the dihydropyridazinone core have been extensively studied as potent inhibitors of various enzymatic targets. For instance, similar 3-(5-amino-6-oxo-1,6-dihydropyridazin-3-yl) biphenyl derivatives have been identified as effective Phosphodiesterase-4 (PDE4) inhibitors, suggesting potential research applications for this compound in the study of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and atopic dermatitis . Furthermore, the piperidine carboxamide structure is a privileged scaffold in drug discovery, with documented applications in the development of inhibitors for targets like the proteasome . Researchers can utilize this high-purity compound for target validation, high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization programs. It is supplied For Research Use Only (RUO) and is strictly intended for laboratory research. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-22-17(24)8-7-16(21-22)23-9-3-4-12(11-23)18(25)20-14-10-13(19)5-6-15(14)26-2/h5-8,10,12H,3-4,9,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGROORGQWKEKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, such as carboxamide linkages, chloro-substituted aromatic rings, and heterocyclic cores. Key differences in substituents and molecular frameworks are analyzed below.

5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)

  • Molecular Formula : C₁₉H₁₃Cl₃N₂O₂
  • Key Features: A pyridine ring replaces the pyridazinone core, reducing electron deficiency compared to the target compound. Three chlorine atoms are present: one on the pyridine ring, one on the benzyl group, and one on the 4-chlorophenyl carboxamide substituent. Lacks the piperidine ring, resulting in reduced conformational flexibility.
  • Implications : The tri-chlorinated structure enhances lipophilicity but may reduce solubility. The absence of a piperidine ring could limit interactions with targets requiring 3D structural adaptability .

5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide (CAS 338977-35-8)

  • Molecular Formula : C₂₀H₁₆Cl₂N₂O₃
  • Key Features: Shares a pyridine core and carboxamide linkage but substitutes the 4-chlorophenyl group with a 4-methoxyphenyl group. Retains two chlorine atoms (on the pyridine and benzyl groups) but introduces a methoxy group, which may improve water solubility. Lacks the piperidine ring and pyridazinone moiety.
  • The absence of a pyridazinone ring may reduce affinity for targets requiring electron-deficient heterocycles .

1-(3-Chlorophenyl)-N-methoxy-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide (CAS 98534-47-5)

  • Molecular Formula : C₁₃H₁₁ClF₃N₃O₂
  • Key Features: Utilizes a pyrazole ring instead of pyridazinone or pyridine. Contains a trifluoromethyl group, which increases electronegativity and metabolic stability.
  • Implications: The trifluoromethyl group enhances resistance to oxidative metabolism, making this compound more suitable for in vivo applications. However, the pyrazole core may limit π-π stacking interactions compared to pyridazinone-containing analogs .

Structural and Functional Analysis Table

Compound Name Core Heterocycle Key Substituents Molecular Weight Notable Features
This compound Pyridazinone Piperidine, 5-chloro-2-methoxyphenyl Not provided Combines conformational flexibility and electron deficiency
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide Pyridine Tri-chlorinated, benzyl 403.68 g/mol High lipophilicity, rigid structure
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide Pyridine Di-chlorinated, 4-methoxyphenyl 403.26 g/mol Enhanced solubility via methoxy group
1-(3-Chlorophenyl)-N-methoxy-N-methyl-5-(trifluoromethyl)pyrazole-4-carboxamide Pyrazole Trifluoromethyl, N-methoxy-N-methyl 333.69 g/mol Metabolic stability, steric hindrance

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(5-chloro-2-methoxyphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with acetylation of pyrimidine precursors using acetic anhydride, followed by formylation with Vilsmeier-Haack reagent to introduce reactive β-chloroenaldehyde intermediates .
  • Coupling reactions : Use nucleophilic substitution or amide coupling to attach the 5-chloro-2-methoxyphenyl and piperidine moieties. Monitor reaction progress via TLC or HPLC.
  • Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yields. Catalytic agents like DMAP or EDCI can enhance coupling efficiency .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • X-ray crystallography : Resolve stereochemistry and confirm bond angles using single-crystal diffraction (e.g., R factor < 0.05, data-to-parameter ratio > 15) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm) and LC-MS for molecular ion validation (e.g., [M+H]+ m/z ~460) .
  • Elemental analysis : Confirm purity (>95%) via combustion analysis for C, H, N, and Cl .

Advanced Research Questions

Q. How can researchers analyze reaction intermediates and byproducts during synthesis?

  • Methodology :

  • In-situ monitoring : Use LC-MS or FTIR to track intermediates (e.g., β-chloroenaldehyde at ~1700 cm⁻¹ for C=O stretch) .
  • Isolation techniques : Employ flash chromatography with gradient elution (hexane/EtOAc) to separate unstable intermediates.
  • Byproduct identification : Compare experimental MS/MS fragmentation patterns with computational predictions (e.g., ACD/Labs Percepta) .

Q. What strategies address low solubility of this compound in aqueous buffers for pharmacological testing?

  • Methodology :

  • Co-solvent systems : Use DMSO (≤10%) or cyclodextrin complexes to enhance solubility without precipitation .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve hydrophilicity.
  • Physicochemical modeling : Predict logP and pKa using platforms like ACD/Labs Percepta to guide formulation (e.g., logP ~2.5 suggests moderate lipophilicity) .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace 5-chloro with fluoro or methoxy groups) and assess changes in receptor binding .
  • Biological assays : Test inhibition of target enzymes (e.g., kinases) using fluorescence polarization or SPR. Include positive controls (e.g., staurosporine) and validate IC₅₀ values via dose-response curves .
  • Computational docking : Use Schrödinger Suite or AutoDock to correlate substituent effects with binding affinity (e.g., piperidine carboxamide interactions with hydrophobic pockets) .

Q. How can computational models validate the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME prediction : Use QSAR models to estimate absorption (Caco-2 permeability) and metabolic stability (CYP450 interactions) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess membrane penetration and protein-ligand stability .
  • Validation : Compare predicted vs. experimental plasma protein binding (e.g., %PPB >90% suggests high bioavailability) .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time) to isolate variables .
  • Purity verification : Re-analyze compound batches via HPLC (≥98% purity) and HRMS to exclude impurity-driven artifacts .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends or outliers .

Q. What experimental design principles optimize reaction scalability for gram-scale synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, catalyst loading, and stoichiometry (e.g., 3² factorial for time/yield trade-offs) .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce byproduct formation .
  • Process monitoring : Track reaction kinetics via inline PAT tools (e.g., ReactIR) for real-time adjustments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.